2-(ethylamino)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(ethylamino)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylamino group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-methoxyphenylacetic acid and ethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(ethylamino)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a lead compound for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylamino)-N-(4-methoxyphenyl)propane
- 2-(ethylamino)-N-(4-methoxyphenyl)butane
- 2-(ethylamino)-N-(4-methoxyphenyl)pentane
Uniqueness
2-(ethylamino)-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both an ethylamino group and a methoxyphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(ethylamino)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-4-6-10(15-2)7-5-9/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWBWZSQVFXLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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